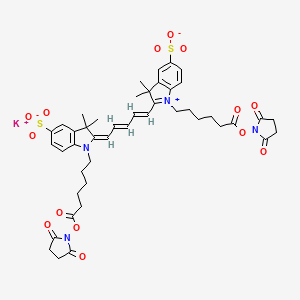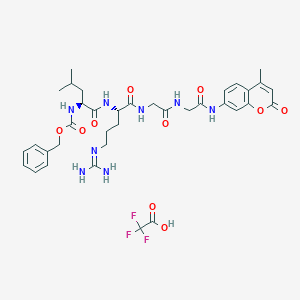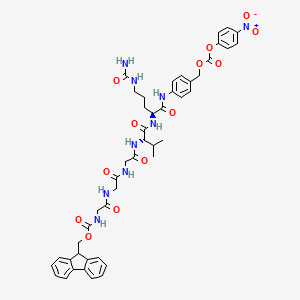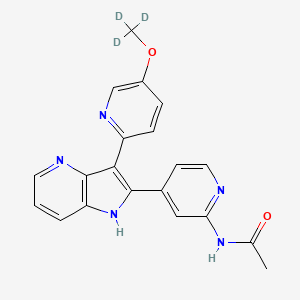
Sulfo-Cy5 bis-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5 bis-NHS ester is synthesized through a series of chemical reactions involving the introduction of sulfonate groups to enhance water solubility. The synthesis typically involves the following steps:
Formation of Cyanine Dye: The initial step involves the synthesis of the cyanine dye core structure.
Introduction of Sulfonate Groups: Sulfonate groups are introduced to the cyanine dye to improve its water solubility.
Activation with N-Hydroxysuccinimide (NHS): The final step involves the activation of the dye with N-hydroxysuccinimide to form the bis-NHS ester
Industrial Production Methods
Industrial production of Sulfo-Cyanine5 bis-NHS ester follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine5 bis-NHS ester primarily undergoes substitution reactions due to the presence of the reactive NHS ester groups. These reactions include:
Aminolysis: Reaction with primary amines to form stable amide bonds.
Hydrolysis: Reaction with water leading to the formation of the corresponding carboxylic acid
Common Reagents and Conditions
Amines: Primary amines are commonly used to react with the NHS ester groups.
Buffers: Reactions are typically carried out in buffered solutions with a pH range of 8.3-8.5 to ensure optimal reactivity
Major Products
Scientific Research Applications
Sulfo-Cyanine5 bis-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used for labeling and tracking chemical reactions.
Biology: Employed in the labeling of biomolecules such as proteins, peptides, and oligonucleotides for fluorescence imaging and other biochemical analyses
Medicine: Utilized in diagnostic assays and therapeutic research for tracking and imaging biological processes
Industry: Applied in the development of fluorescent probes and dyes for various industrial applications
Mechanism of Action
Sulfo-Cyanine5 bis-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester groups react with amines to form amide linkages, which are stable and resistant to hydrolysis. This mechanism allows for the efficient labeling of biomolecules and other compounds .
Comparison with Similar Compounds
Similar Compounds
Cy5 bis-NHS ester: An analog of Sulfo-Cyanine5 bis-NHS ester with similar properties but less water solubility.
Sulfo-Cyanine3 bis-NHS ester: Another water-soluble dye with similar applications but different spectral properties.
Sulfo-Cyanine7 bis-NHS ester: A dye with extended spectral properties for near-infrared applications.
Uniqueness
Sulfo-Cyanine5 bis-NHS ester is unique due to its high water solubility, making it suitable for labeling in aqueous environments without the need for organic co-solvents. This property enhances its applicability in biological and medical research .
Properties
Molecular Formula |
C45H51KN4O14S2 |
|---|---|
Molecular Weight |
975.1 g/mol |
IUPAC Name |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C45H52N4O14S2.K/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53;/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1 |
InChI Key |
OYBBXRFVUWPWJZ-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)
![(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine](/img/structure/B11931519.png)



![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)

![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)
![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)

![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)
